HDAC Inhibitory Potency of 1-Alaninechlamydocin Relative to Structural Analogs
1-Alaninechlamydocin inhibits total HDAC activity with an IC50 of 6.4 nM [1]. This potency is 4.9-fold lower than chlamydocin (IC50 = 1.3 nM) [2] but 4.7-fold higher than HC-toxin (IC50 = 30 nM) [3], positioning it as an intermediate-potency HDAC inhibitor within the epoxyketone-containing cyclic tetrapeptide class.
| Evidence Dimension | Total HDAC inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.4 nM |
| Comparator Or Baseline | Chlamydocin IC50 = 1.3 nM; HC-toxin IC50 = 30 nM |
| Quantified Difference | 4.9-fold less potent than chlamydocin; 4.7-fold more potent than HC-toxin |
| Conditions | In vitro HDAC activity assay; values derived from independent studies |
Why This Matters
Intermediate potency may offer a favorable balance between sufficient target engagement and reduced potential for toxicity compared to ultra-potent analogs like chlamydocin.
- [1] Du L, Risinger AL, King JB, Powell DR, Cichewicz RH. A potent HDAC inhibitor, 1-alaninechlamydocin, from a Tolypocladium sp. induces G2/M cell cycle arrest and apoptosis in MIA PaCa-2 cells. J Nat Prod. 2014;77(7):1753-1757. View Source
- [2] De Schepper S, Bruwiere H, Verhulst T, et al. Inhibition of histone deacetylases by chlamydocin induces apoptosis and proteasome-mediated degradation of survivin. J Pharmacol Exp Ther. 2003;304(2):881-888. View Source
- [3] Adooq Bioscience. HC-Toxin HDAC Inhibitor Datasheet (Catalog No. A24881). View Source
